Product packaging for 3-Methylhydrochlorothiazide(Cat. No.:CAS No. 890-67-5)

3-Methylhydrochlorothiazide

Cat. No.: B14126673
CAS No.: 890-67-5
M. Wt: 311.8 g/mol
InChI Key: OLGOYXCALUVMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylhydrochlorothiazide is a chemical compound of significant interest in pharmacological research, primarily for investigating diuretic and antihypertensive mechanisms . As a thiazide-type research molecule, it is understood to act by selectively inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney . This inhibition promotes natriuresis and diuresis, making it a valuable tool for studying electrolyte balance, fluid volume regulation, and vascular resistance in experimental models . Beyond its primary renal action, this compound is also utilized in studies related to calcium homeostasis and the prevention of calcium-containing kidney stones, as thiazides are known to reduce urinary calcium excretion . Researchers also employ it to explore potential off-target effects and metabolic responses, such as those on blood glucose and uric acid levels . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3O4S2 B14126673 3-Methylhydrochlorothiazide CAS No. 890-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

890-67-5

Molecular Formula

C8H10ClN3O4S2

Molecular Weight

311.8 g/mol

IUPAC Name

6-chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C8H10ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-4,11-12H,1H3,(H2,10,13,14)

InChI Key

OLGOYXCALUVMCM-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of the Chemical Compound

Established Synthetic Routes for the Chemical Compound

The synthesis of 3-Methylhydrochlorothiazide is conceptually rooted in the well-established chemistry of its parent compound, hydrochlorothiazide (B1673439). The routes typically involve the construction of the core 1,2,4-benzothiadiazine 1,1-dioxide ring system, followed by or incorporating the introduction of the methyl group at the 3-position.

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the formation of the heterocyclic ring. The primary disconnection would be at the N2-C3 and N4-C4a bonds of the dihydrothiadiazine ring. This approach identifies key precursors such as a disulfonated aniline (B41778) derivative and a suitable one-carbon (C1) source, which in this case would also incorporate the methyl group at the future C3 position.

A plausible retrosynthetic pathway would involve:

Disconnection of the N-methyl group: This simplifies the target to the hydrochlorothiazide scaffold, suggesting a late-stage N-methylation step.

Disconnection of the dihydrothiadiazine ring: This leads back to a key intermediate, 5-chloro-2,4-disulfamoylaniline. This intermediate contains the necessary aniline backbone with the chloro and two sulfamoyl groups correctly positioned for the subsequent cyclization.

Formation of the disulfamoylaniline: This intermediate can be conceptually derived from a more readily available starting material like 3-chloroaniline (B41212) through chlorosulfonation followed by amination of the resulting sulfonyl chloride groups.

The key intermediates in the forward synthesis, therefore, are:

3-Chloroaniline: The foundational aromatic ring.

5-Chloro-2,4-bis(chlorosulfonyl)aniline: The product of chlorosulfonation of 3-chloroaniline.

5-Chloro-2,4-disulfamoylaniline: Formed by the amination of the bis(sulfonyl chloride).

Hydrochlorothiazide: The immediate precursor for a potential N-methylation.

Novel Synthetic Approaches and Route Optimization

While specific literature on novel synthetic routes exclusively for this compound is not extensively detailed, advancements in the synthesis of related benzothiadiazine derivatives can be considered. Optimization strategies often focus on improving yields, reducing reaction times, and employing milder reaction conditions. For the synthesis of the hydrochlorothiazide scaffold, these could include the use of alternative cyclization agents or catalysts.

For the introduction of the methyl group at the 3-position, a direct synthesis could involve the condensation of 5-chloro-2,4-disulfamoylaniline with an acetaldehyde (B116499) equivalent (such as acetaldehyde itself or a protected form) followed by cyclization. Route optimization here would focus on controlling the reaction to favor the formation of the desired 3-methyl derivative over potential side products.

Design and Synthesis of Structural Analogs and Derivatives

The modification of the this compound structure is guided by the desire to explore structure-activity relationships and to develop new compounds with potentially enhanced or different biological activities.

Rational Design Strategies for Chemical Modification

Rational design strategies for modifying this compound would focus on several key positions of the molecule:

The N2 and N4 positions of the dihydrothiadiazine ring: Alkylation or acylation at these positions can influence the compound's polarity and hydrogen bonding capacity.

The C3 position: Introduction of substituents other than a methyl group can explore steric and electronic effects on the molecule's conformation and interactions with biological targets.

The aromatic ring: Modification of the chloro and sulfamoyl groups can significantly alter the electronic properties and solubility of the compound.

A notable approach for creating derivatives is the use of "click chemistry". For instance, a 25-membered library of new 1,2,3-triazole derivatives of hydrochlorothiazide has been synthesized using this approach, demonstrating the feasibility of attaching diverse molecular fragments to the core structure. nih.gov

Synthesis of Chemically Modified Variants of the Chemical Compound

The synthesis of chemically modified variants of this compound would employ standard organic transformations. For example:

N-Alkylation/Acylation: The secondary amine at the N2 or N4 position can be alkylated or acylated using appropriate alkyl halides or acyl chlorides in the presence of a base.

Modification at C3: Starting from a precursor where the C3 position is a carbonyl group (a thiazinone derivative), a wide range of substituents can be introduced via reactions such as Grignard addition or Wittig olefination, followed by reduction of the double bond.

Aromatic Ring Substitution: While modification of the existing aromatic ring is challenging, synthesis can start from differently substituted anilines to introduce a variety of functional groups on the benzene (B151609) ring.

The synthesis of 1,2,3-benzothiadiazine 1,1-dioxide derivatives provides a broader context for the types of chemical modifications that are possible within this class of compounds. mdpi.com These include acylations, carbamoylations, and reductions of the C=N double bond to introduce further diversity. mdpi.com

Below is a table summarizing some potential modifications and the synthetic methods that could be employed:

Position of Modification Type of Modification Potential Reagents and Conditions
N2 / N4AlkylationAlkyl halide, base (e.g., NaH, K2CO3)
N2 / N4AcylationAcyl chloride or anhydride, base (e.g., pyridine, triethylamine)
C3Introduction of larger alkyl or aryl groupsGrignard reagents or organolithium reagents with a C3-carbonyl precursor
Aromatic RingVariation of substituentsStart from appropriately substituted anilines

The rational design and synthesis of derivatives are often guided by computational studies, such as molecular docking, to predict the binding of new analogs to their target proteins. nih.govnih.gov This in-silico approach helps in prioritizing the synthesis of compounds that are most likely to have the desired biological effects.

Preclinical Pharmacological Investigations of the Chemical Compound

Exploration of Molecular Mechanism of Action

To understand how a compound works at a molecular level, researchers typically undertake in vitro mechanistic studies and interrogate its effects on cellular pathways.

In Vitro Mechanistic Studies

This subsection would typically detail experiments designed to identify the specific molecular target of a compound. Techniques are used to pinpoint interactions with proteins, nucleic acids, or other macromolecules. Without experimental data, the molecular target of 3-Methylhydrochlorothiazide remains unknown.

Cellular Pathway Interrogation

This area of investigation would explore how the compound affects signaling cascades and metabolic pathways within a cell. Modern techniques allow for the analysis of changes in gene expression and protein activity to understand the broader biological impact. reactionbiology.com However, no such pathway analysis has been published for this compound.

In Vitro Pharmacological Profiling

This phase of preclinical research aims to characterize the broader pharmacological effects of a compound through a series of standardized assays.

Enzyme Inhibition and Activation Studies

These studies assess a compound's ability to inhibit or activate specific enzymes. nih.govnih.govscbt.com This is crucial for understanding both the intended therapeutic action and potential off-target effects. The enzyme inhibition or activation profile for this compound has not been characterized.

Receptor Binding Assays and Characterization

Receptor binding assays are used to determine if a compound binds to specific receptors and to quantify the affinity of this interaction. taylorfrancis.commdpi.com These assays are fundamental in pharmacology, particularly for compounds targeting the central nervous system or other receptor-mediated processes. For example, studies on other compounds have used radioligand binding to determine affinity (Kd) and the number of binding sites (Bmax). nih.gov There is no available data from receptor binding assays for this compound.

Cell-Based Functional Assays

Cell-based assays provide insights into the functional consequences of a compound's interaction with a cell, such as cell viability, proliferation, or apoptosis. nih.govresearchgate.netpromega.com These assays help to bridge the gap between molecular interactions and physiological responses. Despite the availability of numerous assay platforms, results from such tests on this compound have not been reported.

In Vivo Pharmacological Models (Animal Studies)

Efficacy Assessments in Relevant Animal Models

Based on a comprehensive review of publicly available scientific literature, no specific in vivo efficacy studies in animal models for the chemical compound this compound were identified. While research exists on hydrochlorothiazide (B1673439) and its various other derivatives, data detailing the efficacy of this compound in relevant animal models, including any potential diuretic, antihypertensive, or other pharmacological effects, are not present in the reviewed sources. researchgate.netsaudijournals.complos.orgplos.orgnih.govresearchgate.netahajournals.orgrjptonline.orgmdpi.com

Target Engagement Studies in Animal Models

Similarly, there is no available information from preclinical in vivo studies regarding the target engagement of this compound in animal models. Scientific literature does not provide data on whether this specific compound interacts with its putative biological targets in a living organism, a critical step for demonstrating its mechanism of action. researchgate.netsaudijournals.complos.orgplos.orgnih.govresearchgate.netahajournals.orgrjptonline.orgmdpi.com

Based on a comprehensive search of available scientific literature, there is no specific research data published on the pharmacokinetic and metabolic properties of the chemical compound “this compound.” Studies detailing its in vitro characteristics—such as microsomal stability, plasma protein binding, and cell permeability—or its in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in animal models are not present in the accessible scientific domain.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the specified sections and subsections. The compound does not appear to have been a subject of published pharmacokinetic or metabolic investigation.

Pharmacokinetic and Metabolic Research of the Chemical Compound

In Vivo Pharmacokinetic Studies in Animal Models

Metabolite Identification and Quantification in Biological Matrices

The identification and quantification of metabolites in biological matrices such as blood, plasma, urine, and feces are fundamental to understanding the disposition of a chemical compound within an organism. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in this process, allowing for the separation and identification of parent compounds and their metabolites. nih.govthermofisher.com

For the parent compound, hydrochlorothiazide (B1673439) (HCTZ), studies have shown that it is predominantly excreted unchanged in the urine. drugbank.comresearchgate.netwikipedia.org This suggests that HCTZ undergoes minimal metabolism in the body. drugbank.comwikipedia.org While photolytic and hydrolytic degradation products of HCTZ have been identified under specific laboratory conditions, data on enzymatically formed metabolites in biological systems are scarce. researchgate.net

Crucially, there is no available scientific literature that specifically identifies or quantifies the metabolites of 3-Methylhydrochlorothiazide in any biological matrix. Without dedicated studies on this compound, any discussion on its metabolites would be purely speculative.

Elucidation of Metabolic Pathways

The elucidation of metabolic pathways involves identifying the series of biochemical reactions that a compound undergoes. wikipedia.org This includes understanding the enzymes responsible for these transformations and the chemical structures of the resulting metabolites.

Enzymatic Biotransformation Processes

Biotransformation reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. researchgate.net Phase II reactions involve the conjugation of the parent compound or its Phase I metabolite with endogenous molecules.

Given that hydrochlorothiazide is largely unmetabolized, it is plausible that this compound may also exhibit limited biotransformation. The introduction of a methyl group could potentially provide a site for oxidative metabolism by CYP enzymes, a common pathway for many drugs. However, without experimental evidence, this remains a hypothesis. No studies have been identified that investigate the specific enzymatic processes involved in the biotransformation of this compound.

Identification of Key Metabolites and Their Formation

In the absence of any research on the metabolism of this compound, no key metabolites have been identified, and consequently, their formation pathways have not been elucidated.

Bioinformatics and Systems Biology Approaches to Metabolic Networks

Modern drug research often employs bioinformatics and systems biology to construct and analyze metabolic networks. nih.govkegg.jp These computational approaches can help predict potential metabolic pathways and understand the complex interactions of a compound within a biological system. These models rely on existing data regarding the compound's interaction with metabolic enzymes and transporters.

While these tools are powerful, their application to this compound is hampered by the lack of foundational experimental data. There are no published studies that have applied bioinformatics or systems biology approaches to investigate the metabolic networks associated with this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores and Structural Motifs

The diuretic activity of 3-Methylhydrochlorothiazide and related thiazide diuretics is dependent on several key structural features, which together form the essential pharmacophore. The core of this pharmacophore is the 1,2,4-benzothiadiazine-1,1-dioxide nucleus.

Key structural requirements for the diuretic activity of the thiazide class include:

The Sulfonamide Group (-SO₂NH₂): An unsubstituted sulfonamide group at position 7 is critical for diuretic activity. quizlet.com This group is a key interaction point with the biological target.

The Activating Group at C6: The presence of an electron-withdrawing group, typically a chloro (-Cl) or trifluoromethyl (-CF₃) group, at position 6 is necessary for diuretic efficacy. In this compound, this position is occupied by a chlorine atom.

Saturation of the 3,4-Double Bond: Saturation of the double bond between the nitrogen at position 3 and the carbon at position 4 in the benzothiadiazine ring leads to a significant increase in diuretic potency, generally by a factor of 10, as is the case in the "hydro" thiazides like hydrochlorothiazide (B1673439) and its derivatives. slideshare.net

Substitution at C3: The substituent at the C3 position is a major determinant of the potency and duration of action. slideshare.net A small alkyl group, such as the methyl group in this compound, is known to enhance lipophilicity and, consequently, diuretic potency compared to the unsubstituted parent compound, hydrochlorothiazide. Larger or more complex substitutions at this position can modulate the activity profile.

These features are summarized in the table below.

Structural Motif/PositionFeature in this compoundRole in Activity
Benzothiadiazine-1,1-dioxide Core scaffoldThe foundational structure for thiazide diuretics.
C3 Substituent Methyl group (-CH₃)Modulates potency and duration of action; increases lipophilicity. slideshare.net
C3-C4 Bond Saturated (single bond)Increases diuretic potency significantly compared to unsaturated analogs. slideshare.net
C6 Substituent Chloro group (-Cl)Essential electron-withdrawing group for diuretic efficacy.
C7 Substituent Sulfonamide group (-SO₂NH₂)Crucial for binding to the target and essential for diuretic effect. quizlet.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters—to predict the activity of new or untested compounds.

For diuretic agents, QSAR models often reveal that activity is determined by a combination of the molecule's geometric structure, lipophilicity, and specific energy descriptors. fda.gov For instance, in studies of related diuretic classes, activity has been shown to increase with higher logP and specific dipole moments, while being inversely related to molecular volume. fda.gov

While the principles of QSAR are well-established, specific and validated QSAR models for this compound were not prominently available in the reviewed scientific literature. The development of such a model would require a dataset of closely related 3-substituted hydrochlorothiazide analogs with corresponding diuretic activity data. The resulting model would likely take a form similar to the general Hansch equation:

log(1/C) = k₁ (logP) + k₂ (σ) + k₃ (Es) + ...

Where C is the concentration required for a given effect, logP represents lipophilicity, σ represents electronic effects, and Es represents steric effects. Such an equation would quantitatively describe how modifications to the this compound structure influence its diuretic potency.

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of this compound are crucial for its interaction with the Na⁺-Cl⁻ cotransporter. Conformational analysis studies, often supported by computational methods, have investigated the structure of the parent compound, hydrochlorothiazide. ub.edu

Stereochemical Influences on Activity

The substitution of a methyl group at the C3 position of the hydrochlorothiazide scaffold introduces a chiral center. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Methylhydrochlorothiazide and (S)-3-Methylhydrochlorothiazide.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties because biological systems, such as enzymes and receptors, are themselves chiral. ardena.comresearchgate.net One enantiomer, the eutomer, is typically responsible for the majority of the desired pharmacological activity, while the other, the distomer, may be less active, inactive, or contribute to different or undesirable effects. researchgate.netwikipedia.org

While specific studies detailing the separation and comparative diuretic activity of the individual enantiomers of this compound are not widely reported in the surveyed literature, the stereochemistry at the C3 position is known to be a critical factor for the activity of thiazide diuretics. It is highly probable that one enantiomer of this compound binds with greater affinity to the Na⁺-Cl⁻ cotransporter than the other, resulting in stereoselective diuretic activity. The development of chiral drugs often focuses on producing the single, more active enantiomer (the enantiopure drug) to improve efficacy and create a better therapeutic profile. ub.eduardena.com

Stereochemical TermDefinitionRelevance to this compound
Chiral Center A carbon atom bonded to four different groups.The C3 atom, bonded to -H, -CH₃, the N2 of the ring, and the C4 of the ring.
Enantiomers A pair of non-superimposable mirror-image molecules.(R)-3-Methylhydrochlorothiazide and (S)-3-Methylhydrochlorothiazide. wikipedia.org
Racemic Mixture A 50:50 mixture of two enantiomers. ardena.comA standard chemical synthesis would typically produce a racemic mixture of this compound.
Eutomer The pharmacologically more active enantiomer in a pair. researchgate.netwikipedia.orgOne of the two enantiomers is expected to be significantly more potent as a diuretic.
Distomer The pharmacologically less active enantiomer in a pair. researchgate.netwikipedia.orgThe other enantiomer is expected to have lower diuretic activity.

No Publicly Available Research Data for this compound Receptor Binding and Molecular Interaction

Following a comprehensive search of scientific literature and databases, no specific research findings on the receptor binding and molecular interaction profile of the chemical compound This compound could be identified. The execution of detailed experimental studies as outlined in the requested article structure—including radioligand binding assays, allosteric modulation analyses, and advanced biophysical techniques—does not appear to be available in the public domain for this particular compound.

The requested article necessitates in-depth, scientifically accurate data for each of the following sections, none of which is available for this compound:

Receptor Binding and Molecular Interaction Studies

Advanced Biophysical Techniques for Ligand-Target Interactions:No literature exists describing the use of techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) to elucidate the interaction between 3-Methylhydrochlorothiazide and any biological target.

Without primary research data, the generation of a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” is not possible. The creation of data tables and detailed research findings as per the instructions cannot be fulfilled.

Table of Compounds Mentioned

Advanced Analytical Methodologies for the Chemical Compound Research

Chromatographic and Spectroscopic Techniques for Characterization and Quantification

The characterization and quantification of 3-Methylhydrochlorothiazide rely on a combination of chromatographic and spectroscopic methods. These techniques are fundamental in separating the compound from complex matrices and elucidating its structural properties.

Chromatographic Techniques: Chromatography is a cornerstone for the separation and purification of compounds. studyrocket.co.uk High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods for analyzing thiazide diuretics. thepharmajournal.commicrobenotes.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. microbenotes.comresearchgate.net For thiazide diuretics, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Detection is often achieved using a UV detector, as the benzothiadiazine ring system absorbs UV light. The retention time in HPLC is a key parameter for identification.

Gas Chromatography (GC): GC separates compounds based on their volatility. asccollegekolhar.in Since thiazide diuretics are often not sufficiently volatile, a derivatization step, such as methylation, is typically required before analysis. nih.gov The derivatized analyte is then vaporized and separated in a column, with detection commonly performed by a flame ionization detector (FID) or a mass spectrometer (MS).

Spectroscopic Techniques: Spectroscopy is used to determine the structure and concentration of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. mdpi.comresearchgate.net ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of this compound's molecular structure. mdpi.com Two-dimensional NMR techniques can further reveal correlations between different nuclei, confirming the connectivity of the molecule. nih.gov

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. It is often used for quantification following chromatographic separation, based on the Beer-Lambert law. The characteristic absorption maxima of this compound can be used for its detection.

Below is an illustrative data table showing typical parameters for the chromatographic analysis of thiazide diuretics.

TechniqueStationary PhaseMobile Phase ExampleDetection MethodAnalyte
HPLCC18 Reversed-PhaseAcetonitrile/Water GradientUV AbsorbanceHydrochlorothiazide (B1673439)
HPLCC18 Reversed-PhaseMethanol/Phosphate BufferUV AbsorbanceChlorothiazide (B1668834)
GC (after derivatization)Phenyl Methyl SiloxaneHelium (Carrier Gas)Mass Spectrometry (MS)Methylated Hydrochlorothiazide
GC (after derivatization)Phenyl Methyl SiloxaneHelium (Carrier Gas)Mass Spectrometry (MS)Methylated this compound

Mass Spectrometry-Based Approaches for Metabolite Identification

Understanding the metabolic fate of this compound is essential for a complete pharmacological profile. lhasalimited.org Mass spectrometry (MS), particularly when coupled with chromatographic techniques like LC or GC, is the premier tool for identifying and structurally characterizing metabolites. thepharmajournal.comcriver.com

Gas Chromatography-Mass Spectrometry (GC-MS): After separation by GC, molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). nih.gov The fragmentation pattern serves as a molecular fingerprint that can be used to identify the parent compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for metabolite analysis due to its applicability to a broad range of non-volatile and thermally labile compounds. thepharmajournal.comnih.gov LC-MS systems, often employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can detect and identify metabolites in complex biological matrices like urine and plasma. nih.gov

Tandem Mass Spectrometry (MS/MS): Also known as MS², this technique provides an additional layer of structural information. nih.gov A specific parent ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are analyzed. This process helps to elucidate the structure of the metabolite by identifying its constituent parts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. nih.gov

The identification process involves searching for predicted metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation) and comparing the fragmentation patterns of the metabolites to that of the parent drug. criver.com For this compound, potential metabolites could arise from modifications to the methyl group or other positions on the molecule.

The following table illustrates potential m/z values for this compound and a hypothetical hydroxylated metabolite.

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ Ion (m/z)Potential Key Fragments (m/z)
This compoundC₈H₁₀ClN₃O₄S₂311.76312.77Fragments from loss of SO₂NH₂, Cl, and side chain cleavage
Hydroxylated this compoundC₈H₁₀ClN₃O₅S₂327.76328.77Shift in fragment masses corresponding to the addition of an oxygen atom

Isotopic Labeling Strategies in Research

Isotopic labeling is a powerful technique used to trace the metabolic pathways of a drug within a biological system. spectroinlets.comchemicalsknowledgehub.com This strategy involves replacing one or more atoms in the this compound molecule with their stable (non-radioactive) isotopes, most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov

The key principle is that isotopically labeled compounds are biochemically indistinguishable from their unlabeled counterparts but can be differentiated by mass spectrometry due to the mass difference. nih.gov This allows researchers to track the parent drug and its metabolites with high specificity, even in complex biological samples.

Key Applications of Isotopic Labeling:

Metabolite Profiling: By administering a mixture of labeled and unlabeled this compound, all metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the incorporated isotopes. This makes it easier to distinguish drug-related material from endogenous matrix components.

Quantitative Analysis: A stable isotope-labeled version of this compound can be used as an ideal internal standard for quantitative assays. nih.gov Since it has nearly identical chemical and physical properties to the analyte, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Flux Analysis: Isotopic labeling can be used to study the kinetics of metabolic pathways, providing insights into the rates of formation and elimination of different metabolites. nih.gov

The choice of labeling position is critical to avoid loss of the label during metabolism. chemicalsknowledgehub.com For this compound, labeling the methyl group with ¹³C or deuterium, or incorporating ¹³C atoms into the core ring structure, would be viable strategies.

This table provides examples of how this compound could be isotopically labeled for research purposes.

Labeled CompoundIsotopePosition of LabelMass Increase (Da)Primary Research Use
[¹³C]-3-Methylhydrochlorothiazide¹³CMethyl Carbon1Metabolite Profiling, Quantitative Internal Standard
[D₃]-3-Methylhydrochlorothiazide²H (Deuterium)Methyl Group Hydrogens3Metabolite Profiling, Quantitative Internal Standard
[¹³C₄, ¹⁵N₂]-3-Methylhydrochlorothiazide¹³C, ¹⁵NMultiple positions in the ring structure6Mechanistic studies of metabolic pathways

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for understanding how a ligand, such as a thiazide derivative, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity, often expressed as a scoring function or binding energy, which helps in ranking potential drug candidates. researchgate.netresearchgate.net

Computational studies on hydrochlorothiazide (B1673439) derivatives have utilized molecular docking to explore their interactions with various protein targets. For instance, docking studies have been instrumental in understanding the binding of HCTZ analogs to enzymes like α-glucosidase and carbonic anhydrase (CA), as well as ion channels like the renal outer medullary potassium channel (ROMK1). researchgate.netnih.govnih.gov

In a study on 1,2,3-triazole derivatives of hydrochlorothiazide, molecular docking was performed to understand their binding modes with the α-glucosidase enzyme. The results revealed that the synthesized compounds fit well within the active site of the enzyme, which correlated with their observed inhibitory activity. researchgate.netresearchgate.net Similarly, imine derivatives of HCTZ were computationally docked against the human ROMK1 protein, indicating significant molecular interactions within the receptor site, which supported their potential diuretic activity. researchgate.net

A primary target for thiazide diuretics is carbonic anhydrase. ahajournals.org Virtual screening and docking studies are commonly employed to identify new CA inhibitors. researchgate.netnih.govresearchgate.net These studies help in understanding the key interactions, such as the binding of the sulfonamide group to the zinc ion in the enzyme's active site, and how modifications to the thiazide scaffold influence binding affinity and selectivity for different CA isoforms. ahajournals.orgrsc.org

Table 1: Example of Molecular Docking Results for HCTZ Derivatives Against Various Targets

Compound TypeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Imine derivative of HCTZROMK1 Channel-Not specified researchgate.net
Triazole derivative of HCTZα-Glucosidase-Not specified researchgate.netnih.gov
Barbatic acid derivativeWNK1 Kinase-9.81Not specified mdpi.com
Barbatic acid derivativeCalcium-Sensing Receptor (CaSR)-7.89Not specified mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and the stability of ligand-protein complexes. tandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a compound like 3-Methylhydrochlorothiazide and its target protein behave over time, offering insights that are often inaccessible through static docking studies. researchgate.net

MD simulations have been applied to study thiazide derivatives to confirm the stability of docking poses and analyze the dynamics of intermolecular interactions. For example, in studies of novel inhibitors for carbonic anhydrase, MD simulations were conducted for 100 nanoseconds to verify that the ligand-protein complex remained stable throughout the simulation period. nih.gov Minor fluctuations in the protein's backbone during these simulations indicate a stable binding. nih.gov

Furthermore, MD simulations have been used to investigate the physical properties of thiazides in the solid state. Studies on hydrochlorothiazide have revealed molecular motions such as hindered jumps of the NH2 group and quasi-isotropic tumbling of the molecule within the crystal lattice. researchgate.net In the context of drug delivery, MD simulations can also help understand the interactions between drugs like HCTZ and carrier molecules such as cyclodextrins.

The stability of a ligand-protein complex can be further quantified by calculating the binding free energy from the MD trajectory using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. nih.gov For newly identified carbonic anhydrase inhibitors, MM-GBSA analyses have shown favorable binding free energies, reinforcing the docking predictions. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are employed to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electronic charge, and molecular electrostatic potential (MEP). researchgate.netnih.gov

For hydrochlorothiazide and its derivatives, quantum chemical studies have been performed to understand their structure-activity relationships. Early studies using the Complete Neglect of Differential Overlap (CNDO/2) method confirmed a relatively low LUMO energy for HCTZ, which is relevant to its biological activity. nih.gov More recent studies using DFT have explored the monomeric, dimeric, and trimeric forms of HCTZ to understand the effects of intermolecular hydrogen bonding on its structural and vibrational properties. researchgate.netnih.gov

The HOMO-LUMO energy gap is a key parameter derived from these calculations, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For HCTZ, the calculated HOMO-LUMO gap for its monomer was found to be higher than that of its dimer and trimer, indicating that the aggregated forms are more reactive. nih.gov

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to examine charge transfer and hyperconjugative interactions within a molecule, which helps in understanding the nature and strength of hydrogen bonds. researchgate.net MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. For HCTZ, the most electronegative potential is found around the oxygen atoms of the sulfonyl groups, while the amide group protons are the most electropositive regions. researchgate.net

Table 2: Representative Quantum Chemical Data for Hydrochlorothiazide (Monomer)

ParameterCalculated Value (eV)MethodReference
HOMO Energy-DFT/B3LYP/6-311++G(d,p) nih.gov
LUMO Energy-DFT/B3LYP/6-311++G(d,p) nih.gov
HOMO-LUMO Gap5.0888DFT/B3LYP/6-311++G(d,p) nih.gov

Note: Specific energy values for HOMO and LUMO were not provided in the abstract but the energy gap was. DFT is a common method for such calculations.

De Novo Design and Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.netnih.gov When combined with pharmacophore modeling, which defines the essential steric and electronic features necessary for biological activity, virtual screening becomes a powerful tool for discovering novel lead compounds. nih.gov

This approach has been successfully applied to find new inhibitors for targets relevant to thiazide action, such as carbonic anhydrase. In these studies, a pharmacophore model is generated based on known inhibitors, and this model is then used to filter large compound databases like ZINC. nih.gov The resulting hits are then subjected to further analysis, including molecular docking, MD simulations, and eventually experimental testing. researchgate.netnih.gov

De novo design, in contrast, involves the computational creation of novel molecular structures from scratch, often by assembling small molecular fragments within the binding site of a target protein. While specific examples of de novo design for thiazide derivatives are scarce in the literature, the methodology represents a promising avenue for creating entirely new chemical entities with desired properties.

For a compound like this compound, these methodologies could be employed to:

Virtual Screening: Screen libraries for compounds with similar pharmacophoric features to identify alternative scaffolds that might mimic its activity.

De Novo Design: Use the HCTZ scaffold as a starting point to computationally "grow" new functional groups to enhance potency or selectivity for a specific biological target.

These computational strategies, from docking and dynamics to quantum mechanics and virtual screening, provide a comprehensive framework for investigating the molecular basis of action for this compound and for guiding the discovery of next-generation thiazide-based therapeutics.

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Biological Activities

While 3-Methylhydrochlorothiazide is recognized as a derivative of hydrochlorothiazide (B1673439) and is classified as a thiazide diuretic used in managing hypertension and edema, its full spectrum of biological activities may not be fully understood. lookchem.comchemicalbook.com Future research should systematically investigate potential off-target effects or novel mechanisms of action that could lead to new therapeutic indications.

Detailed Research Findings: Currently, the primary mechanism of action attributed to this compound is the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron. lookchem.com This action leads to increased urinary excretion of sodium and water, thereby reducing blood volume and blood pressure. lookchem.com However, the biological effects of the 3-methyl substitution on the hydrochlorothiazide scaffold have not been extensively explored.

Future investigations could focus on:

Cardioprotective Effects: Beyond blood pressure reduction, studies could explore direct effects on cardiac and vascular tissues, such as anti-inflammatory or anti-fibrotic properties.

Metabolic Effects: Investigating the compound's influence on glucose metabolism and insulin (B600854) sensitivity, as other thiazides are known to have effects in these areas.

Ion Channel Modulation: A broader screening against various ion channels could reveal unexpected activities relevant to other physiological processes.

A proposed research framework for exploring these activities is outlined in the table below.

Research AreaProposed In Vitro/In Vivo ModelsKey Endpoints to Measure
Cardioprotective EffectsPrimary human cardiac fibroblasts, animal models of hypertension.Collagen deposition, inflammatory cytokine expression, cardiac function.
Metabolic EffectsPancreatic beta-cell lines, rodent models of metabolic syndrome.Insulin secretion, glucose uptake assays, lipid profiles.
Ion Channel ModulationXenopus oocyte expression system, patch-clamp electrophysiology.Ion current inhibition/activation, channel gating kinetics.

Integration of Multi-Omics Data in Compound Research

The application of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for obtaining a holistic view of the biological effects of this compound. nih.govnih.govillumina.com Integrating these complex datasets can help elucidate the compound's mechanism of action, identify biomarkers for treatment response, and uncover novel drug-gene or drug-protein interactions. nih.govfrontiersin.org

Detailed Research Findings: To date, there is a lack of publicly available multi-omics data specifically for this compound. Future research initiatives should aim to generate and integrate such data to build a comprehensive molecular profile of the compound's effects. Deep learning and other advanced computational methods can be pivotal in analyzing these high-dimensional datasets to identify novel biological mechanisms and potential biomarkers. mdpi.com

A structured approach to multi-omics data integration in the study of this compound could involve the following:

Omics LayerTechnology/PlatformPotential Insights
Genomics Whole Genome SequencingIdentification of genetic variants influencing drug response.
Transcriptomics RNA-SequencingProfiling of gene expression changes in response to the compound.
Proteomics Mass SpectrometryQuantification of protein expression and post-translational modifications.
Metabolomics NMR, Mass SpectrometryAnalysis of metabolic pathway alterations.

This integrated approach can lead to a more profound understanding of the systems-level impact of the compound, moving beyond a single target to a network-based perspective. nih.gov

Development of Advanced Preclinical Models

The predictivity of preclinical research heavily relies on the quality and relevance of the models used. For this compound, future studies would benefit from the use of advanced preclinical models that more accurately recapitulate human physiology and disease states.

Detailed Research Findings: Current preclinical evaluations for diuretics and antihypertensives often utilize standard animal models. However, these may not fully capture the complexities of human diseases like hypertension, which often involves genetic and environmental factors. The development and use of more sophisticated models are crucial for better translation to clinical settings. nih.govcancer.gov

Examples of advanced preclinical models applicable to this compound research include:

Genetically Engineered Mouse (GEM) Models: Mice engineered to develop hypertension or related cardiovascular conditions can provide more relevant insights into therapeutic efficacy. cancer.gov

Three-Dimensional (3D) in vitro Models: Organoids or "liver-on-a-chip" systems can be used to study the metabolism and potential hepatotoxicity of the compound in a more physiologically relevant context than traditional 2D cell cultures. nih.govnih.gov These models can incorporate multiple cell types, such as hepatocytes and endothelial cells, to better mimic the in vivo environment. nih.gov

Patient-Derived Xenografts (PDX): While more common in cancer research, the principles of using patient-derived tissues could be adapted to study compound effects in the context of specific genetic backgrounds or disease subtypes. cancer.gov

Novel Methodological Advancements in Research on the Chemical Compound

Innovations in research methodologies can provide new avenues for investigating this compound. Adopting state-of-the-art techniques can enhance the precision, throughput, and depth of analysis.

Detailed Research Findings: While traditional pharmacological assays have defined the primary action of this compound, newer methods can offer unprecedented detail about its molecular interactions and cellular consequences.

Key methodological advancements for future research include:

High-Throughput Screening (HTS): Employing HTS to screen this compound against large libraries of biological targets could rapidly identify novel activities.

CRISPR-Cas9 Gene Editing: This technology can be used to validate drug targets by knocking out or modifying specific genes hypothesized to be involved in the compound's mechanism of action.

Advanced Imaging Techniques: High-resolution microscopy and in vivo imaging can be used to visualize the subcellular localization of the compound (if fluorescently tagged) and its effects on cellular morphology and function in real-time.

In Silico Modeling: Computational docking and molecular dynamics simulations can predict the binding of this compound to various protein targets, guiding further experimental validation.

These advanced methods, combined with the research directions outlined above, will be instrumental in fully characterizing the therapeutic potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.